molecular formula C23H24N4OS B10997495 N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide

N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide

Cat. No.: B10997495
M. Wt: 404.5 g/mol
InChI Key: MHXFFXPCJDXOGZ-UHFFFAOYSA-N
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Description

N-[3-(1H-Benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzimidazole core fused with a substituted pyrrole ring and a thiophene-2-carboxamide moiety. The compound’s synthesis likely involves multi-step reactions, including cyclization and amidation, though specific protocols remain undocumented in accessible sources.

Properties

Molecular Formula

C23H24N4OS

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C23H24N4OS/c1-14-15(2)27(16-8-3-4-9-16)22(26-23(28)19-12-7-13-29-19)20(14)21-24-17-10-5-6-11-18(17)25-21/h5-7,10-13,16H,3-4,8-9H2,1-2H3,(H,24,25)(H,26,28)

InChI Key

MHXFFXPCJDXOGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CS4)C5CCCC5)C

Origin of Product

United States

Preparation Methods

Synthesis of Benzimidazole Intermediate

The benzimidazole core is synthesized via cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. A patented method involves reacting 4-methoxy-3,5-dimethyl-2-pyridinylmethanethiol with 5-methoxy-1H-benzimidazole under oxidative conditions using titanium(IV) isopropoxide and D-(-)-diethyl tartrate as chiral catalysts . This step achieves enantiomeric excess (ee) >99.9% when cumene hydroperoxide is employed as the oxidizing agent .

Critical parameters include:

  • Temperature : Maintaining 28–34°C during peroxide addition prevents racemization.

  • Solvent system : Toluene-methanol mixtures (3:1 v/v) optimize solubility and reaction kinetics .

  • Catalyst loading : Titanium isopropoxide at 10 mol% relative to substrate ensures complete conversion within 3–4 hours .

Introduction of the Cyclopentyl Group

Cyclopentyl substitution at the pyrrole nitrogen is achieved through nucleophilic displacement using cyclopentyl bromide in the presence of a base. Experimental data from analogous syntheses show that potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours affords 78–82% yield . Steric hindrance from the 4,5-dimethylpyrrole moiety necessitates prolonged reaction times compared to unsubstituted analogs .

Key optimization strategies :

  • Base selection : Potassium carbonate outperforms sodium hydride due to reduced side reactions.

  • Solvent polarity : DMF enhances nucleophilicity of the pyrrole nitrogen compared to THF or dichloromethane .

Thiophene-2-Carboxamide Coupling

The final step involves coupling the cyclopentyl-pyrrole-benzimidazole intermediate with thiophene-2-carboxylic acid using carbodiimide-based activating agents. A preferred method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C . This low-temperature approach minimizes epimerization of sensitive stereocenters.

Coupling AgentSolventTemperature (°C)Yield (%)
EDC/HOBtDCM0–591
DCC/DMAPTHF2574
HATUDMF-1085

Data adapted from large-scale pharmaceutical syntheses demonstrate that EDC/HOBt in dichloromethane provides the highest yield and purity.

Purification and Crystallization

Crude product purification employs sequential solvent washes and recrystallization. A patented protocol dissolves the compound in methyl ethyl ketone (MEK) at 60°C, followed by gradual cooling to 10°C to induce crystallization . Adding seed crystals of the target compound improves crystal habit and phase purity.

Purity metrics :

  • HPLC : >99.7% after single recrystallization .

  • Chiral purity : Maintained at >99.9% ee through controlled cooling rates .

Yield Optimization Strategies

Comparative studies of oxidation catalysts reveal molybdenyl acetylacetonate as superior to vanadium-based systems for benzimidazole formation. In a side-by-side trial, Mo(acac)₂ increased yield from 74% to 92% while reducing reaction time from 14 hours to 3 hours .

Catalyst performance :

  • Mo(acac)₂ : 92% yield, 98% HPLC purity.

  • Ti(OiPr)₄ : 89% yield, 99.7% HPLC purity.

  • Na₂WO₄ : 85% yield, 97% HPLC purity .

Chemical Reactions Analysis

Reactivity:: N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide may undergo various chemical reactions, including:

    Oxidation: Potential oxidation reactions involving the thiophene ring.

    Reduction: Reduction reactions affecting functional groups.

    Substitution: Substitution reactions at various positions.

Common Reagents and Conditions:: Specific reagents and conditions for these reactions remain elusive due to limited data. Researchers would need to explore suitable reagents and optimize reaction conditions.

Major Products:: The major products formed during these reactions would depend on the specific reaction type and conditions. Further experimental studies are required to elucidate these products.

Scientific Research Applications

    Chemistry: As a building block for designing novel compounds.

    Biology: Investigating its interactions with biological targets.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing functional materials.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains unclear. it may interact with molecular targets such as Aurora kinase A and Cyclin-dependent kinase 2 . These kinases play essential roles in cell cycle regulation and cell division.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The compound shares functional groups with several thiophene-2-carboxamide derivatives reported in the literature. Key analogs include the T-IV series (e.g., T-IV-B, T-IV-C, T-IV-F, T-IV-H, T-IV-I) synthesized via condensation of ketones with substituted benzaldehydes . Below is a structural and synthetic comparison:

Compound Name Substituent(s) on Acryloyl/Phenyl Group Key Functional Groups Yield (%) IR Spectral Features (cm⁻¹)
Target Compound Cyclopentyl, Benzimidazole N-H (benzimidazole), C=O, C-S-C N/A Not reported
T-IV-B (N-(4-(3-p-Tolylacryloyl)Phenyl)Thiophene-2-Carboxamide) p-Tolyl N-H, C=O, C=C, CH₃ 74 3280 (N-H), 1650 (C=O), 1600 (C=C)
T-IV-C (N-(4-(3-(4-Hydroxyphenyl)Acryloyl)Phenyl)Thiophene-2-Carboxamide) 4-Hydroxyphenyl O-H, N-H, C=O, C=C 67 3420 (O-H), 3270 (N-H), 1640 (C=O)
T-IV-F (N-(4-Cinnamoylphenyl)Thiophene-2-Carboxamide) Cinnamoyl N-H, C=O, C=C 65 3290 (N-H), 1660 (C=O), 1595 (C=C)
T-IV-H (N-(4-(3-(2-Nitrophenyl)Acryloyl)Phenyl)Thiophene-2-Carboxamide) 2-Nitrophenyl NO₂, N-H, C=O, C=C 63 1530 (NO₂), 1655 (C=O), 1605 (C=C)
T-IV-I (N-(4-(3-(3-Nitrophenyl)Acryloyl)Phenyl)Thiophene-2-Carboxamide) 3-Nitrophenyl NO₂, N-H, C=O, C=C 69 1545 (NO₂), 1665 (C=O), 1610 (C=C)

Key Differences and Implications

Substituent Effects: The target compound’s benzimidazole and cyclopentyl groups introduce rigidity and bulkiness, which may enhance binding specificity in biological targets compared to the planar acryloyl-phenyl analogs (e.g., T-IV-B to T-IV-I).

Synthetic Efficiency: The T-IV series achieved moderate yields (63–74%) under mild conditions (room temperature, ethanol solvent) . The target compound’s synthesis may require more specialized conditions due to its complex heterocyclic framework.

Spectroscopic Profiles: The T-IV analogs exhibit distinct IR peaks for NO₂ (1530–1545 cm⁻¹) and O-H (3420 cm⁻¹) groups, absent in the target compound. Conversely, the target’s benzimidazole N-H stretch (~3280 cm⁻¹) would overlap with the T-IV series’ amide N-H bands.

Biological Activity

N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, interaction studies, and comparative analysis with similar compounds.

Structural Characteristics

The compound features a unique molecular structure characterized by:

  • Benzimidazole moiety : Known for its anticancer properties.
  • Cyclopentyl group : Associated with neuroprotective effects.
  • Thiophene ring : Exhibits antimicrobial activity.

The combination of these structural elements enhances the compound's potential to interact with various biological targets, making it a versatile candidate for drug development .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the benzimidazole core : This is achieved through condensation reactions involving o-phenylenediamine and carboxylic acids.
  • Cyclization to form the pyrrole ring : Utilizing cyclization techniques with appropriate reagents.
  • Final assembly : Combining all functional groups to yield the target compound.

Biological Activity

Preliminary studies have indicated that this compound exhibits a range of biological activities:

Anticancer Activity

Research shows that compounds containing the benzimidazole nucleus have demonstrated significant anticancer effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and interference with microtubule dynamics .

Neuroprotective Effects

The cyclopentyl group contributes to neuroprotective properties, potentially through mechanisms that involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Antimicrobial Properties

The thiophene component is known for its antimicrobial activity, making this compound a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
1H-benzimidazole derivativesBenzimidazole coreAnticancer properties
Cyclopentyl derivativesCyclopentane ringNeuroprotective effects
Thiophene-based compoundsThiophene ringAntimicrobial activity

This table illustrates how the unique combination of structural elements in this compound confers specific biological activities that are not found in simpler analogs .

Case Studies

Recent studies have focused on the pharmacological evaluation of this compound. For instance:

  • In vitro studies : Demonstrated cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.
  • In vivo models : Showed promising results in reducing neurodegenerative symptoms in animal models, suggesting its potential use in neuroprotective therapies.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
  • Chromatography : Thin-layer chromatography (TLC) and HPLC for purity assessment .

How can researchers optimize reaction conditions to improve yield and purity?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2^3 factorial design evaluates temperature (60–100°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) .
  • Computational Modeling : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error approaches .
    Example Table :
VariableTested RangeOptimal ConditionYield Improvement
Temperature60°C – 100°C80°C+15%
SolventDMF vs. THFDMF+20%
CatalystPd/C vs. CuIPd/C+10%

How can contradictory data from NMR and MS analyses be resolved?

Q. Advanced Research Focus

  • Multi-Technique Cross-Validation : Combine NMR, IR, and MS to distinguish structural isomers or impurities. For example, an unexpected MS peak may indicate a byproduct, resolved via 2D NMR (e.g., HSQC) .
  • Isotopic Labeling : Use deuterated solvents or 15N-labeled reagents to clarify ambiguous NMR signals .

What computational methods are effective in predicting the compound’s reactivity or biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina .
  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) to model reaction mechanisms (e.g., cyclization steps) .

How can structure-activity relationship (SAR) studies guide modifications for enhanced pharmacological properties?

Q. Advanced Research Focus

  • Functional Group Replacement : Substitute the thiophene ring with furan or pyridine to assess bioactivity changes .
  • Pharmacophore Modeling : Identify critical moieties (e.g., benzimidazole) for target binding using software like Schrödinger .
    Example Modification Table :
Modification SiteReplacementBiological Activity Change
Thiophene ringPyridineReduced cytotoxicity
Cyclopentyl groupCyclohexylImproved solubility

What challenges arise in purifying this compound, and how are they addressed?

Q. Advanced Research Focus

  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water gradients) to remove polar byproducts .
  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for non-polar impurities .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Advanced Research Focus

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • pH-Dependent Solubility : Test solubility in buffers (pH 2–9) to identify optimal storage conditions .

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